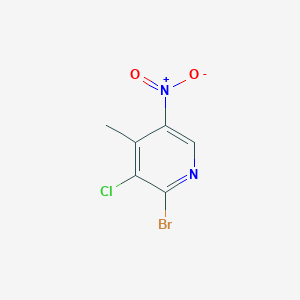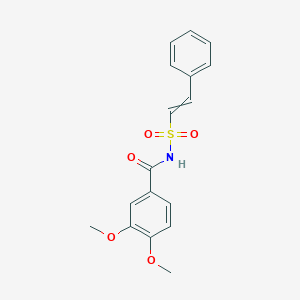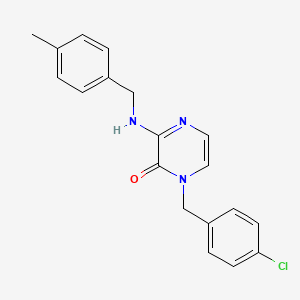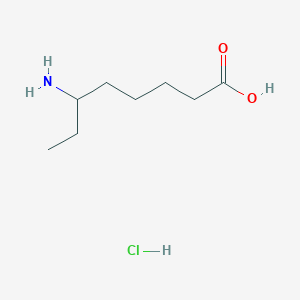
2-Bromo-3-chloro-4-methyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-chloro-4-methyl-5-nitropyridine is 251.46 . The InChI code for this compound is 1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine include a boiling point of 308.5°C at 760 mmHg . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
- Synthetic Methodologies : Studies on related compounds, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, emphasize the importance of developing efficient synthetic routes for halogenated compounds. These methodologies are crucial for the manufacture of pharmaceuticals, agrochemicals, and materials science applications. The research by Qiu et al. (2009) outlines a pilot-scale method for synthesizing halogenated biphenyls, which could be analogous to the synthesis and application of 2-Bromo-3-chloro-4-methyl-5-nitropyridine in similar fields (Qiu et al., 2009).
Environmental and Toxicological Studies
- Toxicology and Environmental Impact : Reviews on the toxicology of chlorpyrifos and the environmental persistence of halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provide context on the potential environmental and health implications of using halogenated organic compounds. These studies suggest a need for careful assessment and management of chemical compounds, including 2-Bromo-3-chloro-4-methyl-5-nitropyridine, especially regarding their stability, degradation, and potential to form more toxic by-products (Eaton et al., 2008), (Birnbaum, Staskal, & Diliberto, 2003).
Applications in Material Science and Engineering
- Electrochemical Applications : Research on electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids highlights the growing interest in using halogenated compounds for advanced materials processing and energy applications. This research area may benefit from the unique properties of compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine in developing new materials or in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Nitropyridines, like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, are often used in organic synthesis and can serve as building blocks for various chemical compounds . They can interact with various biological targets depending on the specific compound they are part of .
Mode of Action
The mode of action would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. In general, nitropyridines can participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the nitro group .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. Nitropyridines can be involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine would depend on its physical and chemical properties, such as its solubility and stability .
Result of Action
The molecular and cellular effects of 2-Bromo-3-chloro-4-methyl-5-nitropyridine’s action would depend on the specific biological target and the compound that it is part of .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloro-4-methyl-5-nitropyridine can be influenced by various environmental factors, such as temperature and pH .
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-4-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGXPPFPPGSPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-methyl-5-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2570453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2570458.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2570461.png)
methanone](/img/structure/B2570462.png)

![(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2570466.png)
![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2570467.png)
![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)
![1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2570469.png)


![3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2570474.png)